molecular formula C18H18Cl2N2O3 B13001436 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

Cat. No.: B13001436
M. Wt: 381.2 g/mol
InChI Key: QGAUYIOHFBRJHW-UHFFFAOYSA-N
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Description

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an azetidinone ring substituted with an amino group, a dichlorophenyl group, and a dimethoxybenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

    Substitution Reactions: The azetidinone ring is then subjected to substitution reactions to introduce the amino group, the dichlorophenyl group, and the dimethoxybenzyl group. These substitutions are typically carried out using nucleophilic substitution reactions with appropriate reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(2,4-dichlorophenyl)azetidin-2-one: Lacks the dimethoxybenzyl group.

    4-(2,4-Dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: Lacks the amino group.

    3-Amino-1-(3,4-dimethoxybenzyl)azetidin-2-one: Lacks the dichlorophenyl group.

Uniqueness

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is unique due to the presence of all three substituents: the amino group, the dichlorophenyl group, and the dimethoxybenzyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

3-amino-4-(2,4-dichlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-14-6-3-10(7-15(14)25-2)9-22-17(16(21)18(22)23)12-5-4-11(19)8-13(12)20/h3-8,16-17H,9,21H2,1-2H3

InChI Key

QGAUYIOHFBRJHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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